molecular formula C8H11ClN2O B1454895 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride CAS No. 625098-88-6

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Cat. No.: B1454895
CAS No.: 625098-88-6
M. Wt: 186.64 g/mol
InChI Key: NLQFKDIAWPZSQQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C8H10N2O·HCl and is often used in research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography is common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-one derivatives, while reduction can produce tetrahydronaphthyridine derivatives with varying degrees of saturation.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research explores its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound, known for its broad range of biological activities.

    5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol: A similar compound with slight structural differences, leading to variations in biological activity.

    1,5-Naphthyridine: Another naphthyridine derivative with distinct chemical properties and applications.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQFKDIAWPZSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672002
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625098-88-6
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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